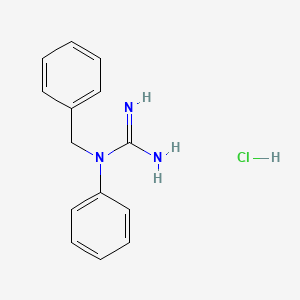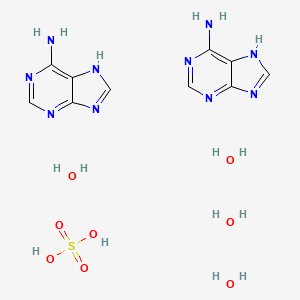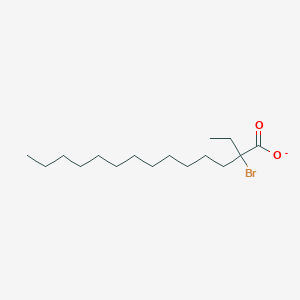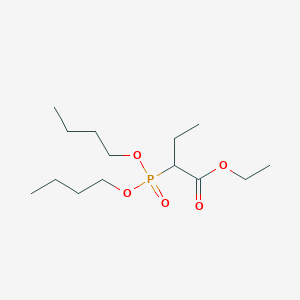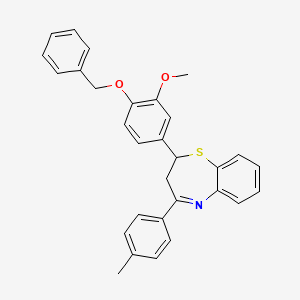
|A-Glucosidase-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
|A-Glucosidase-IN-17 is a potent inhibitor of the enzyme alpha-glucosidase. Alpha-glucosidase is a carbohydrate-hydrolase enzyme that catalyzes the hydrolysis of terminal, non-reducing alpha-D-glucose residues in alpha-glucosides, releasing alpha-D-glucose . Inhibitors of alpha-glucosidase are of significant interest due to their potential therapeutic applications, particularly in the management of type 2 diabetes by controlling postprandial blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of |A-Glucosidase-IN-17 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of protecting groups, selective deprotection, and coupling reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
|A-Glucosidase-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
|A-Glucosidase-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Investigated for its role in carbohydrate metabolism and its effects on cellular processes.
Mechanism of Action
|A-Glucosidase-IN-17 exerts its effects by binding to the active site of alpha-glucosidase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of alpha-D-glucose residues, reducing the release of glucose into the bloodstream. The molecular targets include specific amino acid residues within the enzyme’s active site, and the pathways involved are related to carbohydrate digestion and absorption .
Comparison with Similar Compounds
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used clinically to manage diabetes.
Miglitol: A similar inhibitor with a different chemical structure but similar therapeutic effects.
Voglibose: Another alpha-glucosidase inhibitor with a unique structure and mechanism.
Uniqueness
|A-Glucosidase-IN-17 is unique due to its specific binding affinity and inhibitory potency. It may offer advantages in terms of efficacy, selectivity, and side effect profile compared to other inhibitors .
Properties
Molecular Formula |
C30H27NO2S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C30H27NO2S/c1-21-12-14-23(15-13-21)26-19-30(34-29-11-7-6-10-25(29)31-26)24-16-17-27(28(18-24)32-2)33-20-22-8-4-3-5-9-22/h3-18,30H,19-20H2,1-2H3 |
InChI Key |
KWEKQFYPZDDZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
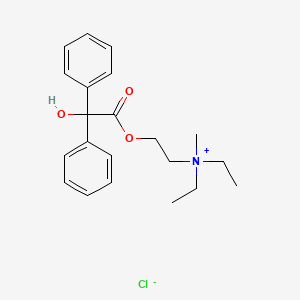
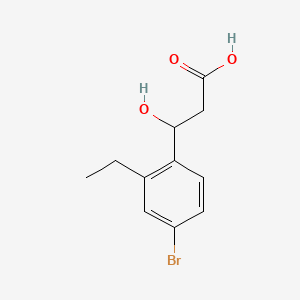

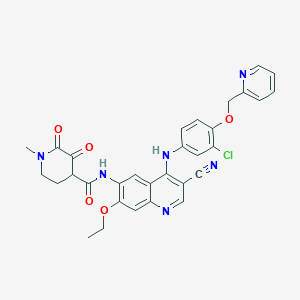
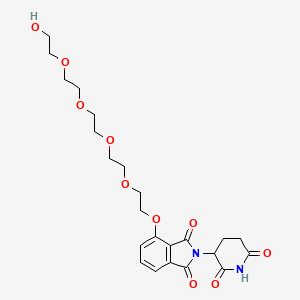
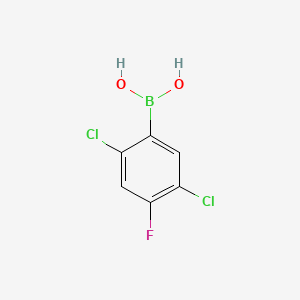

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
